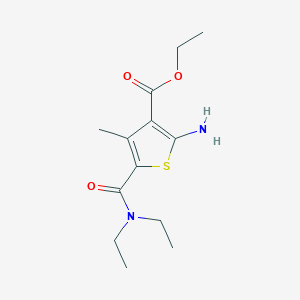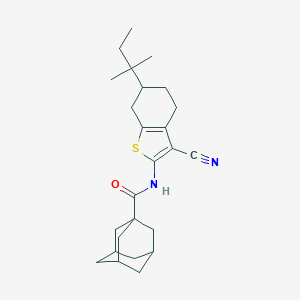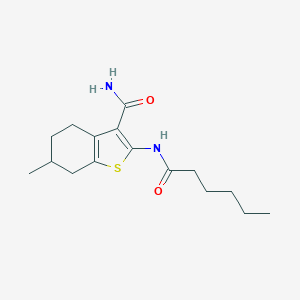
2-氨基-5-(二乙基氨基甲酰基)-4-甲硫基噻吩-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a diethylcarbamoyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of functional groups. The process may include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, where a ketone, a cyanoacetamide, and elemental sulfur react under basic conditions.
Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.
Addition of the diethylcarbamoyl group: This can be done using diethylcarbamoyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
作用机制
The mechanism by which Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and diethylcarbamoyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the diethylcarbamoyl group, making it less versatile in certain reactions.
Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and diethylcarbamoyl groups allows for diverse interactions and applications, distinguishing it from similar compounds.
属性
IUPAC Name |
ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-15(6-2)12(16)10-8(4)9(11(14)19-10)13(17)18-7-3/h5-7,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLXLZREFAIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350025 |
Source


|
| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329082-04-4 |
Source


|
| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)
![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)
![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)
![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)
![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)
![Methyl 4-[(5-bromo-1-naphthoyl)amino]benzoate](/img/structure/B447995.png)


![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)

![Methyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448004.png)
![Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B448006.png)

![3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE](/img/structure/B448008.png)
